molecular formula C22H21N3O2 B11707078 Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]- CAS No. 293765-31-8

Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-

Cat. No.: B11707078
CAS No.: 293765-31-8
M. Wt: 359.4 g/mol
InChI Key: CDMJOIQAXLUHSW-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes methoxy, methyl, and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the diazotization of 2-methyl-4-aminophenol, followed by coupling with 2-methylphenyl diazonium salt. The final step involves the reaction with 4-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the diazenyl group would yield an amine derivative.

Scientific Research Applications

4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its diazenyl group can interact with cellular proteins, leading to the inhibition of certain enzymatic activities. This can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methoxybenzenamine: Shares the methoxy and methyl groups but lacks the diazenyl group.

    4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a methoxy group but has a different overall structure.

Uniqueness

4-METHOXY-N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

293765-31-8

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-methoxy-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C22H21N3O2/c1-15-6-4-5-7-21(15)25-24-18-10-13-20(16(2)14-18)23-22(26)17-8-11-19(27-3)12-9-17/h4-14H,1-3H3,(H,23,26)

InChI Key

CDMJOIQAXLUHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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